molecular formula C17H14FN5S B500085 N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine CAS No. 895333-31-0

N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine

Cat. No.: B500085
CAS No.: 895333-31-0
M. Wt: 339.4g/mol
InChI Key: WJEJVSGMJDKISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . Its ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, it is used in the study of structure-activity relationships to design new biologically active compounds .

Mechanism of Action

The mechanism of action of N-{4-[6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. These interactions can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways, depending on the specific application .

Properties

CAS No.

895333-31-0

Molecular Formula

C17H14FN5S

Molecular Weight

339.4g/mol

IUPAC Name

4-[6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C17H14FN5S/c1-22(2)14-9-5-11(6-10-14)15-19-20-17-23(15)21-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3

InChI Key

WJEJVSGMJDKISL-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F

Origin of Product

United States

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